(S)-3-(3,4-Dichlorophenyl)piperidine
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Overview
Description
(S)-3-(3,4-Dichlorophenyl)piperidine is a chiral compound that belongs to the class of piperidines It is characterized by the presence of a piperidine ring substituted with a 3,4-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(3,4-Dichlorophenyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorobenzaldehyde and piperidine.
Condensation Reaction: The 3,4-dichlorobenzaldehyde undergoes a condensation reaction with piperidine in the presence of a suitable catalyst to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Catalytic Hydrogenation: Using a palladium or platinum catalyst to facilitate the reduction step.
Automated Synthesis: Employing automated synthesis equipment to streamline the production process and ensure consistency.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(3,4-Dichlorophenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of fully saturated piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Fully saturated piperidine derivatives.
Substitution Products: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-3-(3,4-Dichlorophenyl)piperidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a modulator of biological pathways and as a tool in biochemical studies.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-(3,4-Dichlorophenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-3-(3,4-Dichlorophenyl)piperidine: The enantiomer of (S)-3-(3,4-Dichlorophenyl)piperidine with similar chemical properties but different biological activity.
3-(3,4-Dichlorophenyl)pyrrolidine: A structurally related compound with a pyrrolidine ring instead of a piperidine ring.
3-(3,4-Dichlorophenyl)morpholine: Another related compound with a morpholine ring.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the 3,4-dichlorophenyl group. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C11H13Cl2N |
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Molecular Weight |
230.13 g/mol |
IUPAC Name |
(3S)-3-(3,4-dichlorophenyl)piperidine |
InChI |
InChI=1S/C11H13Cl2N/c12-10-4-3-8(6-11(10)13)9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2/t9-/m1/s1 |
InChI Key |
ICQSKAQXLPIUOE-SECBINFHSA-N |
Isomeric SMILES |
C1C[C@H](CNC1)C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
C1CC(CNC1)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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